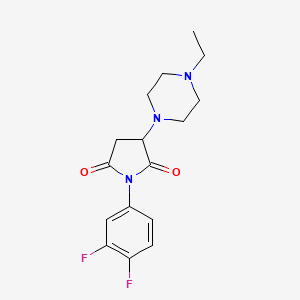

![molecular formula C26H19Cl2N5O3 B4614946 8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4614946.png)

8-chloro-2-(2-chlorophenyl)-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-quinolinecarboxamide

Overview

Description

Synthesis Analysis

The compound of interest could be synthesized through methods involving condensation reactions, as well as photochemical dehydrocyclization and dehydrohalogenation cyclization processes. These synthesis pathways typically involve the use of specific precursors, reagents, and conditions optimized for the formation of the desired quinoline derivative (Hranjec et al., 2007; Shivakumar et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their biological activity. Crystallographic studies often reveal the molecular geometry, including bond lengths and angles, and the presence of intramolecular and intermolecular interactions such as hydrogen bonding, π-π stacking, and CH-π interactions. These structural features significantly influence the stability and reactivity of the compounds (Abbasi et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving quinoline derivatives often include nucleophilic substitution, cyclization, and condensation reactions. The functional groups present on the quinoline core, such as chloro, methoxy, and amino groups, play a pivotal role in determining the reactivity and the type of chemical transformations the molecule can undergo. These reactions can lead to a wide variety of structural modifications, enabling the synthesis of a diverse array of derivatives with varied biological activities (Kumara et al., 2016).

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives containing an azole nucleus, including structures similar to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. These compounds, obtained through various chemical reactions such as the Mannich reaction, have shown good to moderate activity against a range of microorganisms, indicating their potential in developing new antimicrobial agents (Özyanik et al., 2012).

Chemical Synthesis and Characterization

Research on the synthesis of dimethoxy- and trimethoxy[1]benzothieno[2,3-c]quinolines showcases the versatility of quinoline derivatives in chemical synthesis. These compounds are prepared through photocyclization, chlorination, and dechlorination reactions, highlighting the complex chemical manipulations possible with quinoline structures, which could extend to the compound (Stuart et al., 1987).

Development of Synthetic Pathways

An efficient synthesis pathway was developed for a pyrrolquinolone compound, demonstrating the strategic chemical synthesis approaches that can be applied to quinoline derivatives. This work emphasizes the importance of selecting suitable reactions and conditions to achieve desired products, which is relevant for synthesizing complex quinolines (Dorow et al., 2006).

Catalytic Activities

Quinoline derivatives have also been explored for their catalytic activities, particularly in ethylene polymerization and copolymerization. The synthesis and characterization of 2-benzimidazolyl-N-phenylquinoline-8-carboxamide half-titanocene chlorides demonstrate how quinoline compounds can act as catalysts in polymer chemistry, offering insights into their potential utility in industrial applications (Sun et al., 2010).

Spectroscopic Properties and Computational Studies

A study on azo dyes derived from 5-chloro-8-hydroxy quinoline, including their synthesis, characterization, and spectroscopic properties, provides an example of the application of quinoline derivatives in dye chemistry. This research highlights the impact of structural modifications on the absorption spectra of the dyes, offering valuable information for designing new materials with specific optical properties (Mirsadeghi et al., 2022).

properties

IUPAC Name |

8-chloro-2-(2-chlorophenyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19Cl2N5O3/c27-18-6-2-1-4-16(18)21-14-17(15-5-3-7-19(28)23(15)29-21)26(34)30-20-8-9-22(25-24(20)31-36-32-25)33-10-12-35-13-11-33/h1-9,14H,10-13H2,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFZWGUIOZZGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC(=NC5=C4C=CC=C5Cl)C6=CC=CC=C6Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19Cl2N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]-N-(2-pyrazinylmethyl)acetamide](/img/structure/B4614863.png)

![11-{4-[(2-fluorobenzyl)oxy]phenyl}-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B4614871.png)

![7-methyl-3-(2-methylbenzyl)-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4614885.png)

![methyl 3-chloro-6-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B4614895.png)

![3-chloro-N-{[(1-phenylpropyl)amino]carbonyl}benzamide](/img/structure/B4614906.png)

![3-{[(3-{[(2-furylmethyl)amino]carbonyl}-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4614908.png)

![3-(2-chlorophenyl)-6-(3-nitrobenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4614910.png)

![methyl 2-({[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614918.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4614932.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(3-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4614939.png)

![5-ethyl-N-[2-(4-methoxyphenyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4614959.png)